TCMDC-135051

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

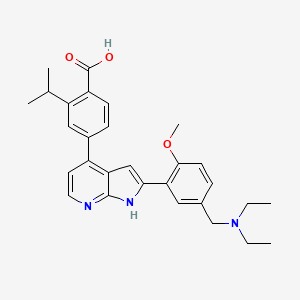

4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLPRHHLSQBUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Multi-Stage Attack of TCMDC-135051: A Technical Guide to its Antimalarial Mechanism of Action

For Immediate Release

A deep dive into the molecular strategy of a promising antimalarial candidate reveals a multi-pronged assault on the Plasmodium falciparum parasite, offering potential for a curative, transmission-blocking, and prophylactic therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.

At the core of its activity, this compound targets and inhibits PfCLK3, a cyclin-dependent-like protein kinase essential for the parasite's survival.[1][2] This inhibition disrupts critical cellular processes, ultimately leading to parasite death across multiple stages of its complex lifecycle.[1][3][4] The compound has demonstrated potent activity against the asexual blood stage, the liver stage, and gametocytes of P. falciparum, as well as other Plasmodium species.[3][5]

A Targeted Disruption of RNA Splicing

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in the malaria parasite.[4][6][7] By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of essential splicing factors. This interference with the spliceosome machinery leads to a widespread disruption of pre-mRNA splicing, resulting in the downregulation of hundreds of genes vital for parasite survival.[1] This targeted approach ensures high selectivity for the parasite's kinase over its human counterpart, PRPF4B, minimizing the potential for off-target toxicity.[1][2]

Quantitative Efficacy and Potency

This compound has demonstrated significant potency against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.

| Parameter | Organism/Stage | Value | Reference |

| IC50 | P. falciparum PfCLK3 | 4.8 nM | [5] |

| EC50 | P. falciparum (asexual blood stage) | 323 nM | [5] |

| EC50 | P. berghei (liver stage) | 400 nM | [5] |

| EC50 | P. falciparum (early and late stage gametocytes) | 800–910 nM | [5] |

| EC50 | Exflagellation | 200 nM | [5] |

| In Vivo Efficacy in P. berghei Mouse Model | |

| Dosage | Effect |

| 50 mg/kg (twice daily) | Near-complete clearance of parasites |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is employed to quantify the inhibitory activity of compounds against the PfCLK3 kinase. The protocol involves the use of a recombinant PfCLK3 enzyme, a biotinylated peptide substrate, and europium- and streptavidin-conjugated antibodies that recognize the phosphorylated substrate.

Materials:

-

Recombinant full-length PfCLK3

-

Biotinylated peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

Europium-labeled anti-phosphopeptide antibody

-

Streptavidin-allophycocyanin (APC) conjugate

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a mixture of the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-APC conjugate in a buffer with EDTA.

-

Incubate the plate at room temperature for a further period to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in Plasmodium berghei Infected Mouse Model

This model is used to assess the in vivo antimalarial activity of this compound.

Materials:

-

Plasmodium berghei ANKA strain

-

Female Swiss Webster mice (or other suitable strain)

-

This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound orally or intraperitoneally to the treatment group for a specified number of consecutive days, starting on a predetermined day post-infection. The control group receives the vehicle only.

-

Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.

-

Count the number of infected red blood cells per a certain number of total red blood cells under a microscope.

-

Calculate the percentage of parasitemia and the percentage of parasite inhibition compared to the vehicle-treated control group.

-

Monitor the survival of the mice in each group.

SYBR Green I-Based Parasite Viability Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Complete RPMI 1640 medium

-

This compound or other test compounds

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates in a gassed chamber (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The fluorescence signal is proportional to the amount of parasite DNA, indicating parasite viability.

-

Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.

Caption: The inhibitory action of this compound on PfCLK3 disrupts RNA splicing, leading to parasite death.

Caption: Workflow for the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Caption: Workflow for the in vivo efficacy study in a P. berghei mouse model.

Caption: Workflow for the SYBR Green I-based parasite viability assay.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. mmv.org [mmv.org]

- 7. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multi-Stage Attack of TCMDC-135051: A Technical Guide to its Antimalarial Mechanism of Action

For Immediate Release

A deep dive into the molecular strategy of a promising antimalarial candidate reveals a multi-pronged assault on the Plasmodium falciparum parasite, offering potential for a curative, transmission-blocking, and prophylactic therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of TCMDC-135051, a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.

At the core of its activity, this compound targets and inhibits PfCLK3, a cyclin-dependent-like protein kinase essential for the parasite's survival.[1][2] This inhibition disrupts critical cellular processes, ultimately leading to parasite death across multiple stages of its complex lifecycle.[1][3][4] The compound has demonstrated potent activity against the asexual blood stage, the liver stage, and gametocytes of P. falciparum, as well as other Plasmodium species.[3][5]

A Targeted Disruption of RNA Splicing

The primary mechanism of action of this compound is the inhibition of PfCLK3, a key regulator of RNA splicing in the malaria parasite.[4][6][7] By binding to the ATP-binding site of PfCLK3, this compound prevents the phosphorylation of essential splicing factors. This interference with the spliceosome machinery leads to a widespread disruption of pre-mRNA splicing, resulting in the downregulation of hundreds of genes vital for parasite survival.[1] This targeted approach ensures high selectivity for the parasite's kinase over its human counterpart, PRPF4B, minimizing the potential for off-target toxicity.[1][2]

Quantitative Efficacy and Potency

This compound has demonstrated significant potency against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.

| Parameter | Organism/Stage | Value | Reference |

| IC50 | P. falciparum PfCLK3 | 4.8 nM | [5] |

| EC50 | P. falciparum (asexual blood stage) | 323 nM | [5] |

| EC50 | P. berghei (liver stage) | 400 nM | [5] |

| EC50 | P. falciparum (early and late stage gametocytes) | 800–910 nM | [5] |

| EC50 | Exflagellation | 200 nM | [5] |

| In Vivo Efficacy in P. berghei Mouse Model | |

| Dosage | Effect |

| 50 mg/kg (twice daily) | Near-complete clearance of parasites |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for PfCLK3 Inhibition

This assay is employed to quantify the inhibitory activity of compounds against the PfCLK3 kinase. The protocol involves the use of a recombinant PfCLK3 enzyme, a biotinylated peptide substrate, and europium- and streptavidin-conjugated antibodies that recognize the phosphorylated substrate.

Materials:

-

Recombinant full-length PfCLK3

-

Biotinylated peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

Europium-labeled anti-phosphopeptide antibody

-

Streptavidin-allophycocyanin (APC) conjugate

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a mixture of the PfCLK3 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and streptavidin-APC conjugate in a buffer with EDTA.

-

Incubate the plate at room temperature for a further period to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in Plasmodium berghei Infected Mouse Model

This model is used to assess the in vivo antimalarial activity of this compound.

Materials:

-

Plasmodium berghei ANKA strain

-

Female Swiss Webster mice (or other suitable strain)

-

This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% water)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound orally or intraperitoneally to the treatment group for a specified number of consecutive days, starting on a predetermined day post-infection. The control group receives the vehicle only.

-

Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.

-

Count the number of infected red blood cells per a certain number of total red blood cells under a microscope.

-

Calculate the percentage of parasitemia and the percentage of parasite inhibition compared to the vehicle-treated control group.

-

Monitor the survival of the mice in each group.

SYBR Green I-Based Parasite Viability Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Complete RPMI 1640 medium

-

This compound or other test compounds

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates in a gassed chamber (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The fluorescence signal is proportional to the amount of parasite DNA, indicating parasite viability.

-

Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.

Caption: The inhibitory action of this compound on PfCLK3 disrupts RNA splicing, leading to parasite death.

Caption: Workflow for the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Caption: Workflow for the in vivo efficacy study in a P. berghei mouse model.

Caption: Workflow for the SYBR Green I-based parasite viability assay.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. mmv.org [mmv.org]

- 7. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

TCMDC-135051: A Technical Whitepaper on a Novel PfCLK3 Inhibitor for Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-like kinase 3 (PfCLK3), has emerged as a promising lead compound. PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The global effort to control malaria is threatened by the rise of resistance to frontline artemisinin-based combination therapies.[1] This has spurred research into new therapeutic targets within the Plasmodium falciparum parasite. Protein kinases, which play crucial roles in regulating parasite cellular processes, have been identified as a promising class of drug targets.[1][6] One such kinase, PfCLK3, is critical for the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[1][3][4][5]

This compound was identified through the screening of a compound library and has demonstrated potent activity against PfCLK3 and the parasite itself.[2] This compound exhibits a multi-stage activity profile, affecting the parasite in the asexual blood stages, liver stages, and gametocytes, making it a potential agent for treatment, prophylaxis, and transmission blocking.[2][7][8][9]

Mechanism of Action: Targeting RNA Splicing

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfCLK3.[6][10] PfCLK3 is a key regulator of RNA splicing, a process essential for the maturation of messenger RNA (mRNA) before translation into proteins.[1][3][4][5] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a widespread downregulation of essential genes and ultimately, parasite death.[7][8] This novel mechanism of action is a key advantage in overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Inhibition of PfCLK3 by this compound disrupts the phosphorylation of splicing factors.

Quantitative Efficacy Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for this compound and a notable analog.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | pIC50 | Reference |

| This compound | PfCLK3 | TR-FRET | 4.8 | - | [11] |

| This compound | PvCLK3 | Kinase Assay | 33 | 7.47 | [10] |

| This compound | PbCLK3 | Kinase Assay | 13 | 7.86 | [10] |

| Tetrazole analogue 30 | PfCLK3 | TR-FRET | 19 | 7.7 ± 0.089 | [1][2] |

Table 2: In Vitro Parasiticidal Activity

| Compound | P. falciparum Strain | Assay Type | EC50 (nM) | pEC50 | Reference |

| This compound | 3D7 (chloroquine-sensitive) | Parasite Viability | 180 | 6.7 | [1][2] |

| This compound | 3D7 (chloroquine-sensitive) | Parasite Viability | 320 | - | [10] |

| This compound | PfCLK3_G449P mutant | Parasite Viability | 1806 | 5.74 | [1][2] |

| This compound | - | Asexual Blood Stage | 323 | - | [11] |

| This compound | - | Early & Late Stage Gametocytes | 800-910 | - | [11] |

| This compound | - | Exflagellation | 200 | - | [11] |

| Tetrazole analogue 30 | 3D7 (chloroquine-sensitive) | Parasite Viability | 270 | 6.6 ± 0.158 | [1][2] |

Table 3: Liver Stage and In Vivo Activity

| Compound | Plasmodium Species | Assay/Model | EC50 (nM) / Dosage | Outcome | Reference |

| This compound | P. berghei | Liver Stage Invasion & Development | 400 | Potent activity | [10][11] |

| This compound | P. berghei | Mouse Model | 50 mg/kg (twice daily) | Near-complete parasite clearance | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of compounds on the kinase activity of recombinant PfCLK3.[1][2][3][4][5]

Caption: Workflow for determining the in vitro kinase inhibitory activity using TR-FRET.

Protocol Details:

-

Compound Preparation: Compounds are serially diluted to the desired concentrations.

-

Reaction Mixture: A reaction mixture containing the full-length recombinant PfCLK3 protein, a biotinylated peptide substrate, and ATP is prepared.

-

Incubation: The test compounds are incubated with the reaction mixture to allow for kinase inhibition.

-

Detection: A detection mixture containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

-

Signal Measurement: The plate is read on a suitable plate reader to measure the time-resolved fluorescence energy transfer signal. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The results are normalized to controls (no inhibitor and no kinase), and IC50 values are calculated.[1]

Asexual Blood Stage Parasite Viability Assay

This assay determines the concentration at which a compound inhibits parasite growth in a culture of human red blood cells.[1][2]

Protocol Details:

-

Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes.

-

Compound Treatment: Synchronized ring-stage parasites are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Growth Measurement: Parasite growth is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) followed by fluorescence measurement.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. EC50 values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have focused on modifying the core 7-azaindole scaffold of this compound to improve its potency and drug-like properties.[1][2] Studies have explored modifications to the A and B rings of the molecule.[1][2] For instance, replacing the carboxylic acid group on ring B with a tetrazole bioisostere resulted in an analog with improved in vitro kinase potency.[1][2] The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has also been explored to enhance potency and duration of action.[9][12] A co-crystal structure of PfCLK3 with this compound (PDB ID: 8RPC) has been solved, providing a structural basis for rational drug design.[12][13]

Conclusion and Future Directions

This compound is a highly promising antimalarial lead compound with a novel mechanism of action targeting the essential parasite kinase PfCLK3.[1][2] Its multi-stage activity presents a significant advantage for the development of a next-generation antimalarial drug that can provide a curative treatment, block transmission, and offer prophylactic protection.[2][3][4][5] Further optimization of the 7-azaindole scaffold, guided by structural biology and detailed SAR studies, holds the potential to deliver a clinical candidate to combat drug-resistant malaria. The development of covalent inhibitors based on the this compound scaffold also represents a promising strategy.[14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. w.malariaworld.org [w.malariaworld.org]

- 6. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]

TCMDC-135051: A Technical Whitepaper on a Novel PfCLK3 Inhibitor for Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. TCMDC-135051, a potent and selective inhibitor of P. falciparum cdc2-like kinase 3 (PfCLK3), has emerged as a promising lead compound. PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the parasite, and its inhibition leads to parasite death at multiple life cycle stages.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The global effort to control malaria is threatened by the rise of resistance to frontline artemisinin-based combination therapies.[1] This has spurred research into new therapeutic targets within the Plasmodium falciparum parasite. Protein kinases, which play crucial roles in regulating parasite cellular processes, have been identified as a promising class of drug targets.[1][6] One such kinase, PfCLK3, is critical for the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[1][3][4][5]

This compound was identified through the screening of a compound library and has demonstrated potent activity against PfCLK3 and the parasite itself.[2] This compound exhibits a multi-stage activity profile, affecting the parasite in the asexual blood stages, liver stages, and gametocytes, making it a potential agent for treatment, prophylaxis, and transmission blocking.[2][7][8][9]

Mechanism of Action: Targeting RNA Splicing

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfCLK3.[6][10] PfCLK3 is a key regulator of RNA splicing, a process essential for the maturation of messenger RNA (mRNA) before translation into proteins.[1][3][4][5] By inhibiting PfCLK3, this compound disrupts the normal splicing of pre-mRNA, leading to a widespread downregulation of essential genes and ultimately, parasite death.[7][8] This novel mechanism of action is a key advantage in overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Inhibition of PfCLK3 by this compound disrupts the phosphorylation of splicing factors.

Quantitative Efficacy Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for this compound and a notable analog.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | pIC50 | Reference |

| This compound | PfCLK3 | TR-FRET | 4.8 | - | [11] |

| This compound | PvCLK3 | Kinase Assay | 33 | 7.47 | [10] |

| This compound | PbCLK3 | Kinase Assay | 13 | 7.86 | [10] |

| Tetrazole analogue 30 | PfCLK3 | TR-FRET | 19 | 7.7 ± 0.089 | [1][2] |

Table 2: In Vitro Parasiticidal Activity

| Compound | P. falciparum Strain | Assay Type | EC50 (nM) | pEC50 | Reference |

| This compound | 3D7 (chloroquine-sensitive) | Parasite Viability | 180 | 6.7 | [1][2] |

| This compound | 3D7 (chloroquine-sensitive) | Parasite Viability | 320 | - | [10] |

| This compound | PfCLK3_G449P mutant | Parasite Viability | 1806 | 5.74 | [1][2] |

| This compound | - | Asexual Blood Stage | 323 | - | [11] |

| This compound | - | Early & Late Stage Gametocytes | 800-910 | - | [11] |

| This compound | - | Exflagellation | 200 | - | [11] |

| Tetrazole analogue 30 | 3D7 (chloroquine-sensitive) | Parasite Viability | 270 | 6.6 ± 0.158 | [1][2] |

Table 3: Liver Stage and In Vivo Activity

| Compound | Plasmodium Species | Assay/Model | EC50 (nM) / Dosage | Outcome | Reference |

| This compound | P. berghei | Liver Stage Invasion & Development | 400 | Potent activity | [10][11] |

| This compound | P. berghei | Mouse Model | 50 mg/kg (twice daily) | Near-complete parasite clearance | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of compounds on the kinase activity of recombinant PfCLK3.[1][2][3][4][5]

Caption: Workflow for determining the in vitro kinase inhibitory activity using TR-FRET.

Protocol Details:

-

Compound Preparation: Compounds are serially diluted to the desired concentrations.

-

Reaction Mixture: A reaction mixture containing the full-length recombinant PfCLK3 protein, a biotinylated peptide substrate, and ATP is prepared.

-

Incubation: The test compounds are incubated with the reaction mixture to allow for kinase inhibition.

-

Detection: A detection mixture containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

-

Signal Measurement: The plate is read on a suitable plate reader to measure the time-resolved fluorescence energy transfer signal. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The results are normalized to controls (no inhibitor and no kinase), and IC50 values are calculated.[1]

Asexual Blood Stage Parasite Viability Assay

This assay determines the concentration at which a compound inhibits parasite growth in a culture of human red blood cells.[1][2]

Protocol Details:

-

Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes.

-

Compound Treatment: Synchronized ring-stage parasites are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Growth Measurement: Parasite growth is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) followed by fluorescence measurement.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. EC50 values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have focused on modifying the core 7-azaindole (B17877) scaffold of this compound to improve its potency and drug-like properties.[1][2] Studies have explored modifications to the A and B rings of the molecule.[1][2] For instance, replacing the carboxylic acid group on ring B with a tetrazole bioisostere resulted in an analog with improved in vitro kinase potency.[1][2] The development of covalent inhibitors targeting a unique cysteine residue in PfCLK3 has also been explored to enhance potency and duration of action.[9][12] A co-crystal structure of PfCLK3 with this compound (PDB ID: 8RPC) has been solved, providing a structural basis for rational drug design.[12][13]

Conclusion and Future Directions

This compound is a highly promising antimalarial lead compound with a novel mechanism of action targeting the essential parasite kinase PfCLK3.[1][2] Its multi-stage activity presents a significant advantage for the development of a next-generation antimalarial drug that can provide a curative treatment, block transmission, and offer prophylactic protection.[2][3][4][5] Further optimization of the 7-azaindole scaffold, guided by structural biology and detailed SAR studies, holds the potential to deliver a clinical candidate to combat drug-resistant malaria. The development of covalent inhibitors based on the this compound scaffold also represents a promising strategy.[14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. w.malariaworld.org [w.malariaworld.org]

- 6. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]

Technical Guide: The Antimalarial Activity of TCMDC-135051 Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. This document details the compound's mechanism of action, summarizes its quantitative activity across various parasite life cycle stages, outlines key experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its antimalarial effect through the potent and selective inhibition of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for the regulation of RNA splicing.[1][2][3] PfCLK3 is essential for the survival of the blood stage of the parasite.[1][4] By inhibiting PfCLK3, this compound disrupts the phosphorylation of splicing factors, which is necessary for the proper assembly and catalytic activity of the spliceosome.[1][4] This disruption of RNA processing ultimately leads to parasite death.[1] The compound has been shown to be a promising lead for the development of new antimalarials with a novel mechanism of action.[1][2][3][5]

Quantitative Activity Data

This compound has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle, highlighting its potential as a multi-stage antimalarial. The following table summarizes the key quantitative data for its inhibitory and parasiticidal activity.

| Assay Type | Target/Stage | Strain | Value | Reference |

| In Vitro Kinase Inhibition (IC50) | Recombinant PfCLK3 | - | 4.8 nM | [6] |

| Asexual Blood Stage Viability (EC50) | Asexual Blood Stage | 3D7 (chloroquine-sensitive) | 323 nM | [6] |

| Gametocyte Viability (EC50) | Early and Late Stage Gametocytes | P. falciparum | 800–910 nM | [6] |

| Liver Stage Viability (EC50) | Liver Stage | P. berghei | 400 nM | [6] |

| Exflagellation Inhibition (EC50) | Microgamete Formation | P. falciparum | 200 nM | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

Methodology:

-

Recombinant Protein: Full-length recombinant PfCLK3 protein is expressed and purified.

-

Assay Components: The assay mixture includes the recombinant PfCLK3, a suitable substrate peptide, ATP, and the test compound (this compound) at varying concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is detected using a TR-FRET-based method. This typically involves the addition of a europium-labeled anti-phosphoserine antibody and a ULight™-labeled streptavidin-biotinylated peptide.

-

Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve. A total of 14 analogues of this compound were assessed using this method.[1][2][3][4][7]

Asexual Blood Stage Parasite Viability Assay

This assay determines the parasiticidal activity of this compound against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: Chloroquine-sensitive strains of P. falciparum (e.g., 3D7) are cultured in human erythrocytes in a suitable culture medium.[1][2][3][7]

-

Compound Addition: The cultured parasites are treated with a serial dilution of this compound.

-

Incubation: The treated parasites are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions.

-

Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite proliferation.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve. Eleven analogues of this compound were evaluated with this type of assay.[1][2][3]

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing.

Caption: Workflow for evaluating the antimalarial activity of this compound.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. w.malariaworld.org [w.malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: The Antimalarial Activity of TCMDC-135051 Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. This document details the compound's mechanism of action, summarizes its quantitative activity across various parasite life cycle stages, outlines key experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its antimalarial effect through the potent and selective inhibition of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase crucial for the regulation of RNA splicing.[1][2][3] PfCLK3 is essential for the survival of the blood stage of the parasite.[1][4] By inhibiting PfCLK3, this compound disrupts the phosphorylation of splicing factors, which is necessary for the proper assembly and catalytic activity of the spliceosome.[1][4] This disruption of RNA processing ultimately leads to parasite death.[1] The compound has been shown to be a promising lead for the development of new antimalarials with a novel mechanism of action.[1][2][3][5]

Quantitative Activity Data

This compound has demonstrated potent activity against multiple stages of the Plasmodium falciparum life cycle, highlighting its potential as a multi-stage antimalarial. The following table summarizes the key quantitative data for its inhibitory and parasiticidal activity.

| Assay Type | Target/Stage | Strain | Value | Reference |

| In Vitro Kinase Inhibition (IC50) | Recombinant PfCLK3 | - | 4.8 nM | [6] |

| Asexual Blood Stage Viability (EC50) | Asexual Blood Stage | 3D7 (chloroquine-sensitive) | 323 nM | [6] |

| Gametocyte Viability (EC50) | Early and Late Stage Gametocytes | P. falciparum | 800–910 nM | [6] |

| Liver Stage Viability (EC50) | Liver Stage | P. berghei | 400 nM | [6] |

| Exflagellation Inhibition (EC50) | Microgamete Formation | P. falciparum | 200 nM | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is employed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfCLK3.

Methodology:

-

Recombinant Protein: Full-length recombinant PfCLK3 protein is expressed and purified.

-

Assay Components: The assay mixture includes the recombinant PfCLK3, a suitable substrate peptide, ATP, and the test compound (this compound) at varying concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The level of substrate phosphorylation is detected using a TR-FRET-based method. This typically involves the addition of a europium-labeled anti-phosphoserine antibody and a ULight™-labeled streptavidin-biotinylated peptide.

-

Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve. A total of 14 analogues of this compound were assessed using this method.[1][2][3][4][7]

Asexual Blood Stage Parasite Viability Assay

This assay determines the parasiticidal activity of this compound against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: Chloroquine-sensitive strains of P. falciparum (e.g., 3D7) are cultured in human erythrocytes in a suitable culture medium.[1][2][3][7]

-

Compound Addition: The cultured parasites are treated with a serial dilution of this compound.

-

Incubation: The treated parasites are incubated for a standard period (e.g., 72 hours) under controlled atmospheric conditions.

-

Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite proliferation.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve. Eleven analogues of this compound were evaluated with this type of assay.[1][2][3]

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing.

Caption: Workflow for evaluating the antimalarial activity of this compound.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. w.malariaworld.org [w.malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. pubs.acs.org [pubs.acs.org]

Structure of TCMDC-135051

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

Introduction

This compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified from a screening of approximately 25,000 compounds, this compound has emerged as a promising lead compound for the development of a new class of antimalarials.[1] Its significance lies in its novel mechanism of action and its demonstrated activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages responsible for clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[4][5]

Chemical Structure and Properties

The core structure of this compound is a 7-azaindole scaffold, a pharmacophore found in several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of this compound bound to its target, PfCLK3, has been solved, providing detailed insights into its binding mode.[6][7]

| Property | Value |

| Molecular Formula | C29H33N3O3[8] |

| Molecular Weight | 471.59 g/mol [8] |

| CAS Number | 2413716-15-9[8] |

| SMILES | O=C(O)C1=CC=C(C2=C3C(NC(C4=C(OC)C=CC(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8] |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The data highlights its potency against the target kinase and its effectiveness in inhibiting parasite growth across different species and strains, including those resistant to current drugs.

Table 1: Biological Activity of this compound

| Assay Type | Target / Strain | Metric | Value | Reference |

|---|---|---|---|---|

| In Vitro Kinase Assay | Recombinant PfCLK3 (P. falciparum) | IC50 | 40 nM | [9] |

| Recombinant PvCLK3 (P. vivax) | IC50 | 33 nM | [8] | |

| Recombinant PbCLK3 (P. berghei) | IC50 | 13 nM | [8] | |

| Parasiticidal Activity | P. falciparum (3D7, chloroquine-sensitive) | EC50 | 180 nM | [1][9] |

| P. falciparum (G449P mutant) | EC50 | 1806 nM | [1][4] | |

| Liver Stage Activity | P. berghei sporozoites | EC50 | 400 nM | [8] |

| Cytotoxicity | Mouse HT-22 cells | IC50 | 8.1 µM | [8] |

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-TCMDC-135051 Complex (PDB ID: 8RPC)

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | [6] |

| Resolution | 2.08 Å | [6] |

| R-Value Work | 0.199 | [6] |

| R-Value Free | 0.257 | [6] |

| Organism | Plasmodium falciparum |[6] |

Mechanism of Action: PfCLK3 Inhibition

This compound exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome to process parasite RNA.[4] By inhibiting PfCLK3, this compound disrupts downstream RNA splicing, leading to a halt in parasite development, particularly during the trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the compound shows high selectivity for the parasite kinase over the most closely related human ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]

Caption: Inhibition of the PfCLK3 signaling pathway by this compound.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay was employed to determine the in vitro potency of this compound against the full-length recombinant PfCLK3 protein.[1][11]

-

Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).

-

Procedure:

-

The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the reaction.

-

If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it. The biotin tag on the substrate then binds to the Streptavidin-APC.

-

-

Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium (donor) and APC (acceptor) are brought into close proximity via the phosphorylated substrate, FRET occurs. The signal is proportional to the kinase activity.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in human red blood cells.[1][9]

-

Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages are synchronized.

-

Assay Setup:

-

Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates containing human erythrocytes.

-

This compound is added in a series of dilutions.

-

-

Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then resuspended in fresh medium.[9]

-

Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.

Caption: Workflow for the SYBR Green I-based parasite viability assay.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process based on the 7-azaindole core.[5][9] The key steps involve building the molecule through sequential coupling reactions.

-

Protection: The starting material, 4-bromo-7-azaindole, is first protected.

-

Iodination: Selective iodination at the C-2 position of the indole ring is achieved.

-

Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki coupling reaction.

-

Reductive Amination: The tertiary amine functional group is installed.

-

Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second Suzuki coupling.

-

Deprotection: Final deprotection steps yield the target molecule, this compound.

Caption: Simplified chemical synthesis workflow for this compound.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]

- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure of TCMDC-135051

An In-depth Technical Guide to the Antimalarial Compound TCMDC-135051

Introduction

This compound is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival.[1][2] Identified from a screening of approximately 25,000 compounds, this compound has emerged as a promising lead compound for the development of a new class of antimalarials.[1] Its significance lies in its novel mechanism of action and its demonstrated activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages responsible for clinical disease, the liver stage, and the gametocyte stages required for transmission.[1][3] This multi-stage efficacy presents the potential for a single treatment that is curative, prophylactic, and transmission-blocking.[4][5]

Chemical Structure and Properties

The core structure of this compound is a 7-azaindole (B17877) scaffold, a pharmacophore found in several therapeutic agents.[1] This central scaffold is substituted at the 2- and 4-positions with aromatic rings.[1][4] Key functional groups include a tertiary amine and a carboxylic acid, which result in the compound being zwitterionic at physiological pH.[1][4] The co-crystal structure of this compound bound to its target, PfCLK3, has been solved, providing detailed insights into its binding mode.[6][7]

| Property | Value |

| Molecular Formula | C29H33N3O3[8] |

| Molecular Weight | 471.59 g/mol [8] |

| CAS Number | 2413716-15-9[8] |

| SMILES | O=C(O)C1=CC=C(C2=C3C(NC(C4=C(OC)C=CC(CN(CC)CC)=C4)=C3)=NC=C2)C=C1C(C)C[8] |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The data highlights its potency against the target kinase and its effectiveness in inhibiting parasite growth across different species and strains, including those resistant to current drugs.

Table 1: Biological Activity of this compound

| Assay Type | Target / Strain | Metric | Value | Reference |

|---|---|---|---|---|

| In Vitro Kinase Assay | Recombinant PfCLK3 (P. falciparum) | IC50 | 40 nM | [9] |

| Recombinant PvCLK3 (P. vivax) | IC50 | 33 nM | [8] | |

| Recombinant PbCLK3 (P. berghei) | IC50 | 13 nM | [8] | |

| Parasiticidal Activity | P. falciparum (3D7, chloroquine-sensitive) | EC50 | 180 nM | [1][9] |

| P. falciparum (G449P mutant) | EC50 | 1806 nM | [1][4] | |

| Liver Stage Activity | P. berghei sporozoites | EC50 | 400 nM | [8] |

| Cytotoxicity | Mouse HT-22 cells | IC50 | 8.1 µM | [8] |

| | Human HepG2 cells | - | Low toxicity observed |[5][10] |

Table 2: Crystallographic Data for PfCLK3-TCMDC-135051 Complex (PDB ID: 8RPC)

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | [6] |

| Resolution | 2.08 Å | [6] |

| R-Value Work | 0.199 | [6] |

| R-Value Free | 0.257 | [6] |

| Organism | Plasmodium falciparum |[6] |

Mechanism of Action: PfCLK3 Inhibition

This compound exerts its antimalarial effect by selectively inhibiting PfCLK3, a member of the cdc2-like kinase family.[3][4] In Plasmodium, PfCLK3 plays a crucial role in the phosphorylation of splicing factors, which are necessary for the correct assembly and function of the spliceosome to process parasite RNA.[4] By inhibiting PfCLK3, this compound disrupts downstream RNA splicing, leading to a halt in parasite development, particularly during the trophozoite-to-schizont transition, and ultimately causing parasite death.[1][8] Importantly, the compound shows high selectivity for the parasite kinase over the most closely related human ortholog, PRPF4B, indicating a low potential for off-target toxicity in the host.[3]

Caption: Inhibition of the PfCLK3 signaling pathway by this compound.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay was employed to determine the in vitro potency of this compound against the full-length recombinant PfCLK3 protein.[1][11]

-

Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (APC).

-

Procedure:

-

The kinase reaction is performed by incubating PfCLK3 with the peptide substrate and ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a set time at room temperature.

-

The detection reagents (Europium-antibody and Streptavidin-APC) are added to stop the reaction.

-

If the substrate is phosphorylated by PfCLK3, the Europium-labeled antibody binds to it. The biotin (B1667282) tag on the substrate then binds to the Streptavidin-APC.

-

-

Detection: The plate is read on a TR-FRET-capable plate reader. When the Europium (donor) and APC (acceptor) are brought into close proximity via the phosphorylated substrate, FRET occurs. The signal is proportional to the kinase activity.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

P. falciparum Asexual Blood Stage Viability Assay

This assay measures the efficacy of the compound against live malaria parasites cultured in human red blood cells.[1][9]

-

Parasite Culture: A chloroquine-sensitive (3D7) strain of P. falciparum is maintained in a continuous in vitro culture with human erythrocytes in RPMI-1640 medium. Parasite stages are synchronized.

-

Assay Setup:

-

Synchronized ring-stage parasites (0-3 hours post-invasion) are seeded into 96-well plates containing human erythrocytes.

-

This compound is added in a series of dilutions.

-

-

Drug Incubation: The parasites are incubated with the compound for 72 hours. For shorter treatments (e.g., 24 hours), the drug is removed by washing the cells, which are then resuspended in fresh medium.[9]

-

Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Analysis: The fluorescence or absorbance readings are normalized to controls (no drug) and blanks (no parasites). The EC50 value is determined using a non-linear regression curve fit.

Caption: Workflow for the SYBR Green I-based parasite viability assay.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process based on the 7-azaindole core.[5][9] The key steps involve building the molecule through sequential coupling reactions.

-

Protection: The starting material, 4-bromo-7-azaindole, is first protected.

-

Iodination: Selective iodination at the C-2 position of the indole (B1671886) ring is achieved.

-

Suzuki Coupling #1: The first aromatic ring (Ring A precursor) is attached via a Suzuki coupling reaction.

-

Reductive Amination: The tertiary amine functional group is installed.

-

Suzuki Coupling #2: The second aromatic ring (Ring B precursor) is attached via a second Suzuki coupling.

-

Deprotection: Final deprotection steps yield the target molecule, this compound.

Caption: Simplified chemical synthesis workflow for this compound.

References

- 1. Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Development of Potent PfCLK3 Inhibitors Based on this compound as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]

- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Development of Potent Pf CLK3 Inhibitors Based on this compound as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

TCMDC-135051: A Comprehensive Technical Guide to its Target Identification and Validation as a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the molecular target of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). This document details the experimental methodologies, quantitative data, and key findings that establish PfCLK3 as a druggable, multi-stage target for antimalarial therapy. Through a combination of high-throughput screening, enzymatic assays, parasite viability studies, and genetic manipulation, this compound has been characterized as a highly selective inhibitor with activity against asexual blood stages, gametocytes, and liver stages of the malaria parasite. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets due to their essential roles in various cellular processes. One such kinase, PfCLK3, has been identified as a critical regulator of RNA splicing, a fundamental process for parasite survival.

This compound is a small molecule inhibitor identified from a high-throughput screen of the GlaxoSmithKline Tres Cantos Antimalarial Set (TCAMS)[1]. It exhibits potent and selective activity against PfCLK3 and demonstrates parasiticidal effects across multiple stages of the P. falciparum lifecycle, including those responsible for clinical symptoms and transmission[1][2]. This guide provides a detailed account of the scientific evidence and experimental procedures that have validated PfCLK3 as the molecular target of this compound.

Target Identification: High-Throughput Screening

The initial identification of this compound as a PfCLK3 inhibitor was the result of a large-scale screening campaign.

Experimental Workflow: High-Throughput Screening

A library of approximately 25,000 compounds, which included the 13,533 compounds of the Tres Cantos Antimalarial Set, was screened against recombinant PfCLK3 using an in vitro kinase assay[1]. This screening identified this compound as a potent inhibitor with nanomolar activity against PfCLK3 and submicromolar parasiticidal activity against asexual blood-stage P. falciparum parasites[1].

Target Validation

A multi-pronged approach was employed to validate PfCLK3 as the bona fide target of this compound. This involved biochemical assays, parasite-based assays, and genetic manipulation of the parasite.

In Vitro Kinase Inhibition

The direct inhibitory effect of this compound on PfCLK3 and other kinases was quantified using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

| Kinase Target | This compound IC50 (nM) | Reference |

| P. falciparum CLK3 (PfCLK3) | 4.8 - 40 | [3][4] |

| P. vivax CLK3 (PvCLK3) | 13 - 33 | [5][6] |

| P. berghei CLK3 (PbCLK3) | 33 | [5] |

| Human CLK2 (hCLK2) | ~100-fold lower activity than PfCLK3 | [2] |

| Human PRPF4B | No significant inhibition | [7] |

Parasite Viability and Stage-Specific Activity

The antiparasitic activity of this compound was assessed against various life-cycle stages of P. falciparum and other Plasmodium species.

| Parasite Species & Stage | This compound EC50 (nM) | Reference |

| P. falciparum (3D7, asexual blood stage) | 180 | [1] |

| P. falciparum (Dd2, asexual blood stage) | 320 | [2] |

| P. falciparum (Pf2004, asexual blood stage) | pEC50 = 6.58 ± 0.01 | [2] |

| P. falciparum (Stage II Gametocytes) | pEC50 = 6.04 ± 0.11 | [2] |

| P. falciparum (Late Stage Gametocytes) | 800 - 910 | [3] |

| P. berghei (Liver Stage) | 400 | [3] |

Genetic Validation of the Target

Genetic manipulation of the pfclk3 gene in P. falciparum provided definitive evidence that PfCLK3 is the target of this compound. A key experiment involved the generation of a parasite line with a point mutation in the pfclk3 gene (G449P), which was predicted to confer resistance to the compound.

The introduction of the G449P mutation in PfCLK3 resulted in a significant increase in the EC50 value of this compound, indicating that the compound's parasiticidal activity is mediated through its interaction with PfCLK3. Specifically, the parasiticidal activity of this compound against the mutant G449P parasites was 1806 nM, a 10-fold shift in sensitivity compared to the wild-type parasites (180 nM)[1].

In Vivo Efficacy

The in vivo antimalarial activity of this compound was evaluated in a mouse model of malaria using Plasmodium berghei. Treatment with this compound resulted in a dose-dependent reduction in parasitemia, with near-complete clearance of parasites at a dose of 50 mg/kg administered twice daily[3].

Mechanism of Action: Inhibition of RNA Splicing

PfCLK3 is a protein kinase that plays a crucial role in the regulation of pre-mRNA splicing in P. falciparum. It is believed to phosphorylate splicing factors, which are essential for the proper assembly and function of the spliceosome.

Signaling Pathway: PfCLK3 in RNA Splicing

By inhibiting PfCLK3, this compound disrupts the phosphorylation of these splicing factors, leading to defects in spliceosome function and the accumulation of unspliced pre-mRNAs. This ultimately results in the downregulation of essential genes and parasite death[2].

Experimental Protocols

Recombinant PfCLK3 Expression and Purification

The kinase domain of PfCLK3 (residues 334–699) with a C-terminal TEV cleavage sequence and a His6-tag is cloned into a pFastBac vector for expression in Sf21 insect cells. Cells are infected and allowed to express the protein for 72 hours. The harvested cells are lysed, and the protein is purified using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay is used to measure the in vitro kinase activity of PfCLK3 and the inhibitory effect of compounds. The assay is typically performed in a 1536-well format. Recombinant PfCLK3 is incubated with the test compound before the addition of a substrate mix containing ATP and a myelin basic protein (MBP) peptide. The phosphorylation of the MBP peptide is detected by adding a detection mix containing a terbium-labeled anti-phospho-MBP antibody. The TR-FRET signal is measured on a plate reader.

P. falciparum Asexual Blood Stage Viability Assay (SYBR Green I)

This assay is used to determine the 50% effective concentration (EC50) of antimalarial compounds.

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

-

Drug Plating: Test compounds are serially diluted and added to 96-well plates.

-

Incubation: Parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to calculate the percentage of parasite growth inhibition and the EC50 value.

Generation of PfCLK3-G449P Mutant Parasite Line (CRISPR/Cas9)

-

Guide RNA Design: A guide RNA (gRNA) targeting the pfclk3 gene is designed.

-

Donor Template Construction: A donor DNA template is constructed containing the G449P mutation and silent mutations to prevent Cas9 re-cleavage. The template also includes homology arms flanking the mutation site.

-

Transfection: P. falciparum parasites are transfected with a plasmid expressing Cas9 and the gRNA, along with the donor DNA template.

-

Selection and Cloning: Transfected parasites are selected with an appropriate drug, and clonal lines are obtained by limiting dilution.

-

Genotypic Confirmation: The presence of the desired mutation is confirmed by PCR and sequencing.

In Vivo Efficacy in P. berghei Mouse Model

-

Infection: Mice are infected with P. berghei infected erythrocytes.

-

Treatment: Treatment with this compound or vehicle control is initiated, typically for 4-5 consecutive days. The compound is administered via an appropriate route (e.g., intraperitoneal or oral).

-

Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

Conclusion

The comprehensive body of evidence presented in this guide strongly supports the identification and validation of PfCLK3 as the molecular target of this compound. The compound's potent and selective inhibition of PfCLK3, coupled with its broad-spectrum antiparasitic activity and in vivo efficacy, highlights its potential as a promising lead for the development of a new class of antimalarial drugs. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate PfCLK3 as a therapeutic target and to discover and characterize novel PfCLK3 inhibitors. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to advance a clinical candidate for the treatment and prevention of malaria.

References

- 1. iddo.org [iddo.org]

- 2. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RNA structurome in the asexual blood stages of malaria pathogen plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TCMDC-135051: A Comprehensive Technical Guide to its Target Identification and Validation as a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the molecular target of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3). This document details the experimental methodologies, quantitative data, and key findings that establish PfCLK3 as a druggable, multi-stage target for antimalarial therapy. Through a combination of high-throughput screening, enzymatic assays, parasite viability studies, and genetic manipulation, this compound has been characterized as a highly selective inhibitor with activity against asexual blood stages, gametocytes, and liver stages of the malaria parasite. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets due to their essential roles in various cellular processes. One such kinase, PfCLK3, has been identified as a critical regulator of RNA splicing, a fundamental process for parasite survival.